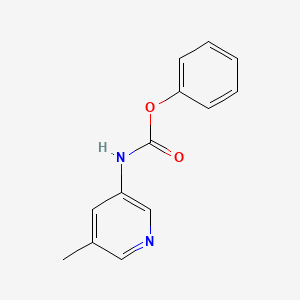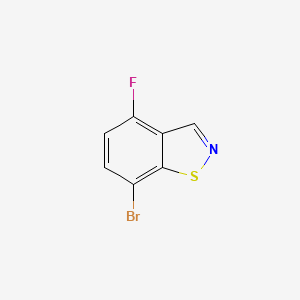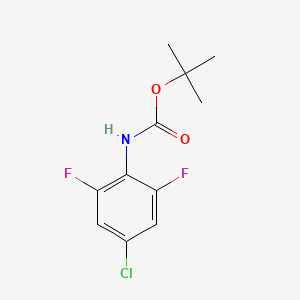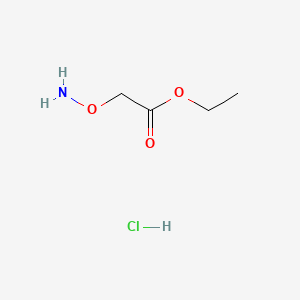
ethyl 2-(aminooxy)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-(aminooxy)acetate hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is an ester derivative that contains both an ethyl group and an aminoxy group, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
ethyl 2-(aminooxy)acetate hydrochloride can be synthesized through the reaction of ethyl chloroacetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of ethyl aminoxyacetate hydrochloride often involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then subjected to purification processes such as crystallization or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(aminooxy)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the aminoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 2-(aminooxy)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism by which ethyl aminoxyacetate hydrochloride exerts its effects involves the interaction of its aminoxy group with various molecular targets. This interaction can lead to the formation of stable intermediates that facilitate subsequent chemical transformations. The specific pathways involved depend on the nature of the reactants and the conditions under which the reactions occur.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various chemical reactions.
Aminooxyacetic acid: A compound with similar aminoxy functionality but different reactivity and applications.
Ethyl cyanoacetate: Another ester with a cyano group, used in the synthesis of various organic compounds.
Uniqueness
ethyl 2-(aminooxy)acetate hydrochloride is unique due to its combination of ethyl and aminoxy groups, which provide distinct reactivity patterns and make it a valuable reagent in organic synthesis. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C4H10ClNO3 |
|---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
ethyl 2-aminooxyacetate;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-2-7-4(6)3-8-5;/h2-3,5H2,1H3;1H |
InChI Key |
IKCYQNSSQXAQHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


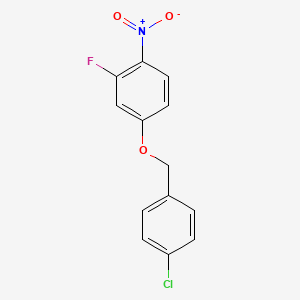
![3-[(2-Methoxyethyl)aminocarbonyl]benzaldehyde](/img/structure/B8554554.png)
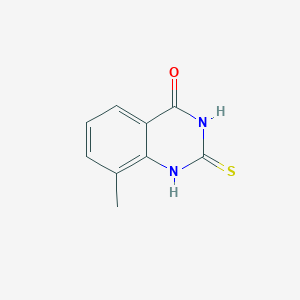
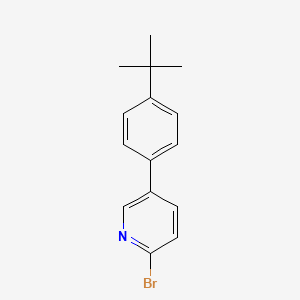
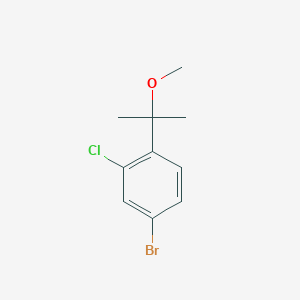
![5-Amino-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)phenol](/img/structure/B8554586.png)
![4-[(8-Phenyloctyl)amino]benzoic acid](/img/structure/B8554593.png)
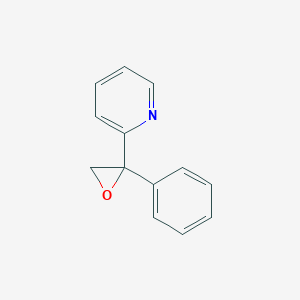
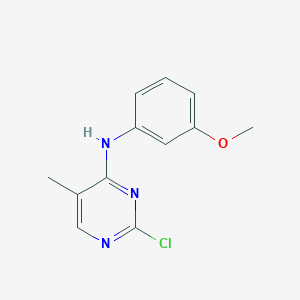
![Benzoic acid,3-amino-5-(aminosulfonyl)-4-[(3-methoxyphenyl)amino]-](/img/structure/B8554615.png)
